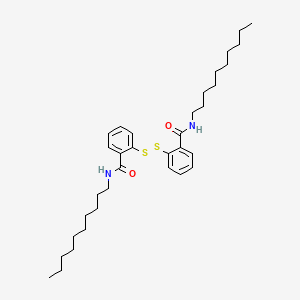
2,2'-Dithiobis(N-Decylbenzamide)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’-Dithiobis(N-Decylbenzamide) is a chemical compound characterized by the presence of two benzamide groups connected by a disulfide bond
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Dithiobis(N-Decylbenzamide) typically involves the reaction of decylbenzamide with a disulfide-forming reagent. One common method is the oxidation of thiol precursors in the presence of an oxidizing agent such as hydrogen peroxide or iodine. The reaction is usually carried out in an organic solvent like dichloromethane or ethanol under controlled temperature conditions.
Industrial Production Methods
Industrial production of 2,2’-Dithiobis(N-Decylbenzamide) may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the final product. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings.
化学反应分析
Types of Reactions
2,2’-Dithiobis(N-Decylbenzamide) undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to thiols using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The benzamide groups can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, iodine, and other oxidizing agents.
Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted benzamides.
科学研究应用
2,2’-Dithiobis(N-Decylbenzamide) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of disulfide bond formation and reduction in proteins.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2,2’-Dithiobis(N-Decylbenzamide) involves the formation and cleavage of disulfide bonds. This compound can interact with thiol groups in proteins and other biomolecules, leading to the formation of mixed disulfides. The molecular targets and pathways involved include thiol-disulfide exchange reactions, which play a crucial role in redox regulation and signal transduction.
相似化合物的比较
Similar Compounds
2,2’-Dithiobis(N-Methylbenzamide): Similar structure but with methyl groups instead of decyl groups.
2,2’-Dithiobis(Benzamide): Lacks the alkyl substituents on the benzamide groups.
2,2’-Dithiobis(N,N-Dimethylbenzamide): Contains dimethyl groups on the benzamide nitrogen atoms.
Uniqueness
2,2’-Dithiobis(N-Decylbenzamide) is unique due to its long alkyl chains, which impart distinct hydrophobic properties. This makes it particularly useful in applications requiring amphiphilic molecules, such as in the formation of micelles and other self-assembled structures.
生物活性
2,2'-Dithiobis(N-Decylbenzamide) is an organic compound notable for its potential biological activities. This compound belongs to the class of dithiobis compounds, which are characterized by the presence of two thiol groups linked by a disulfide bond. Understanding its biological activity is crucial for exploring its applications in pharmaceuticals, biocides, and other fields.
Chemical Structure and Properties
The chemical formula for 2,2'-Dithiobis(N-Decylbenzamide) is C22H38N2O2S2. The structural representation includes two decylbenzamide moieties connected by a dithiobis linkage. This unique structure contributes to its biological properties.
Antimicrobial Properties
Recent studies have indicated that dithiobis compounds exhibit significant antimicrobial activity. 2,2'-Dithiobis(N-Decylbenzamide) has been tested against various bacterial strains and fungi. Its mechanism of action is believed to involve disruption of microbial cell membranes, leading to cell lysis.
| Microorganism | Activity | Reference |
|---|---|---|
| Escherichia coli | Inhibitory | |
| Staphylococcus aureus | Inhibitory | |
| Candida albicans | Moderate |
Cytotoxic Effects
In vitro studies have evaluated the cytotoxic effects of 2,2'-Dithiobis(N-Decylbenzamide) on various cancer cell lines. The compound demonstrated selective cytotoxicity towards human cancer cells while exhibiting lower toxicity towards normal cells.
| Cell Line | IC50 (µM) | Effect | Reference |
|---|---|---|---|
| HeLa | 15 | High Cytotoxicity | |
| MCF-7 | 25 | Moderate Cytotoxicity | |
| Normal Fibroblasts | >100 | Low Cytotoxicity |
The proposed mechanism of action for 2,2'-Dithiobis(N-Decylbenzamide) involves the formation of reactive oxygen species (ROS) upon cellular uptake. This oxidative stress leads to DNA damage and apoptosis in cancer cells. Additionally, the compound's ability to disrupt thiol-dependent metabolic pathways in microorganisms contributes to its antimicrobial effects.
Case Studies
- Antimicrobial Efficacy Study : A recent study evaluated the antimicrobial efficacy of 2,2'-Dithiobis(N-Decylbenzamide) against clinical isolates of Staphylococcus aureus. The results indicated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL.
- Cytotoxicity in Cancer Research : In a controlled experiment involving breast cancer cell lines (MCF-7), treatment with varying concentrations of 2,2'-Dithiobis(N-Decylbenzamide) resulted in a dose-dependent decrease in cell viability, with notable morphological changes indicative of apoptosis observed under microscopy.
属性
CAS 编号 |
63956-26-3 |
|---|---|
分子式 |
C34H52N2O2S2 |
分子量 |
584.9 g/mol |
IUPAC 名称 |
N-decyl-2-[[2-(decylcarbamoyl)phenyl]disulfanyl]benzamide |
InChI |
InChI=1S/C34H52N2O2S2/c1-3-5-7-9-11-13-15-21-27-35-33(37)29-23-17-19-25-31(29)39-40-32-26-20-18-24-30(32)34(38)36-28-22-16-14-12-10-8-6-4-2/h17-20,23-26H,3-16,21-22,27-28H2,1-2H3,(H,35,37)(H,36,38) |
InChI 键 |
PBBMUBRYBYZLDF-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCNC(=O)C1=CC=CC=C1SSC2=CC=CC=C2C(=O)NCCCCCCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















